Eudesmol

Description

Properties

CAS No. |

51317-08-9 |

|---|---|

Molecular Formula |

C15H28O |

Molecular Weight |

224.38 g/mol |

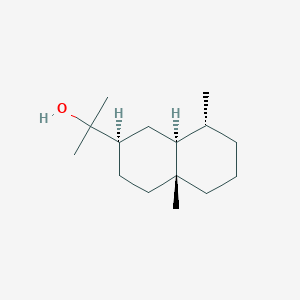

IUPAC Name |

2-[(2R,4aR,8R,8aS)-4a,8-dimethyl-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-2-yl]propan-2-ol |

InChI |

InChI=1S/C15H28O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h11-13,16H,5-10H2,1-4H3/t11-,12-,13+,15-/m1/s1 |

InChI Key |

YJHVMPKSUPGGPZ-GUIRCDHDSA-N |

Isomeric SMILES |

C[C@@H]1CCC[C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C |

Canonical SMILES |

CC1CCCC2(C1CC(CC2)C(C)(C)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Eudesmol; UNII-EGP3DXQ87. |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources of Alpha-Eudesmol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Alpha-eudesmol is a naturally occurring sesquiterpenoid alcohol with a wide range of documented biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2][3] As interest in its therapeutic potential grows, a thorough understanding of its natural sources and the methodologies for its extraction and analysis is crucial. This document provides an in-depth overview of the primary plant sources of alpha-eudesmol, presents quantitative data on its concentration in various species, details common experimental protocols for its isolation and characterization, and illustrates key experimental and biological pathways.

Principal Natural Sources of Alpha-Eudesmol

Alpha-eudesmol is found in the essential oils of a diverse array of plant species across different families and geographical regions.[1] The concentration of this sesquiterpenoid can vary significantly depending on the plant species, chemotype, geographical location, and environmental conditions.[1] Key botanical sources include several species within the Eucalyptus, Litsea, and Camellia genera.

The compound has been identified in numerous plants, including but not limited to:

-

Atractylodes lancea

-

Camellia nitidissima

-

Cannabis sativa L.

-

Cryptomeria japonica

-

Cymbopogon schoenanthus

-

Dittrichia viscosa

-

Eucalyptus maculata

-

Humulus lupulus (Hops)

-

Juniperus virginiana (Eastern Red Cedar)

-

Litsea kostermansii

-

Rhododendron dauricum

While primarily of plant origin, alpha-eudesmol biosynthesis has also been identified in microorganisms, such as Streptomyces chartreusis, highlighting a potential for microbial production.

Quantitative Analysis of Alpha-Eudesmol in Natural Sources

The yield of alpha-eudesmol from natural sources is highly variable. The following table summarizes quantitative data from scientific literature, showcasing the percentage of alpha-eudesmol found in the essential oil composition of various plants.

| Plant Species | Plant Part | Alpha-Eudesmol Concentration (% of Essential Oil) | Reference |

| Camellia nitidissima | Flower | 34.3% | |

| Cymbopogon schoenanthus | Aerial Parts | 11.5% | |

| Eucalyptus maculata (torquatone chemotype) | Leaves | 10.2% | |

| Cryptomeria japonica | Not Specified | 7-9% | |

| Litsea kostermansii | Not Specified | 6.0% | |

| Cannabis sativa L. (Lifter cultivar) | Stembark | 0.35% - 0.39% |

Experimental Protocols

The extraction, isolation, and characterization of alpha-eudesmol from plant matrices involve a multi-step process. The selection of specific techniques depends on the nature of the plant material and the desired purity of the final compound.

The initial step involves extracting the essential oil, which contains a complex mixture of volatile compounds, including alpha-eudesmol.

-

Hydrodistillation/Steam Distillation: This is the most common method for extracting essential oils from plant materials. Plant material (e.g., leaves, flowers, stems) is subjected to boiling water or steam. The steam carries the volatile oils, which are then condensed and separated from the aqueous phase. Hydrodistillation is often preferred as it can be performed at lower temperatures, reducing the risk of thermal degradation of sensitive compounds.

-

Solvent Extraction: This method is suitable for targeting compounds based on their polarity. For sesquiterpenoids like alpha-eudesmol, moderately polar solvents such as ethanol or a dichloromethane/methanol mixture can be effective. A preliminary extraction with a nonpolar solvent like hexane may be used to remove chlorophyll and lipids.

-

Microwave-Assisted Extraction (MAE): A "green" extraction technique that uses microwave energy to heat the solvent and sample, accelerating the extraction process. MAE can reduce extraction times and solvent consumption while often yielding high-quality extracts.

Once the crude essential oil or extract is obtained, chromatographic techniques are employed to isolate alpha-eudesmol from other components.

-

Column Chromatography (CC): A fundamental technique for separating compounds. The crude extract is passed through a column packed with a stationary phase (e.g., silica gel). A solvent system (mobile phase) of increasing polarity is used to elute the compounds at different rates, allowing for the collection of fractions enriched with the target compound.

-

Thin-Layer Chromatography (TLC): Primarily used to monitor the separation process from column chromatography and to determine the appropriate solvent system. Preparative TLC can be used for small-scale isolation, where the band corresponding to alpha-eudesmol is scraped off the plate and the compound is eluted with a suitable solvent.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification and quantification of the isolated compound.

The identity and purity of the isolated alpha-eudesmol are confirmed using spectroscopic methods, and its concentration is determined using chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing volatile compounds in essential oils. GC separates the individual components of the mixture, and MS provides mass spectra that allow for the identification of each compound by comparing it to spectral libraries. This method is also used for quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is used to elucidate the precise chemical structure of the isolated compound, confirming the eudesmane skeleton and the position of functional groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, complementing the data from NMR and MS.

Visualizations: Workflows and Biological Pathways

The following diagram illustrates a generalized workflow for the extraction, isolation, and analysis of alpha-eudesmol from a plant source.

References

- 1. Buy alpha-Eudesmol | 473-16-5 [smolecule.com]

- 2. Alpha-Eudesmol | CAS:473-16-5 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Chemical Composition and Antioxidant Activity of the Stembark Essential Oils of Two Cannabis sativa L. Cultivars from Komga, South Africa | MDPI [mdpi.com]

The Biosynthesis of β-Eudesmol in Plants: A Technical Guide for Researchers and Drug Development Professionals

Abstract

β-eudesmol, a sesquiterpenoid alcohol found in various plant species, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications. This technical guide provides an in-depth overview of the β-eudesmol biosynthesis pathway in plants, detailing the enzymatic steps, precursor molecules, and regulatory mechanisms. Furthermore, it presents a compilation of quantitative data on β-eudesmol content in various plant sources and engineered microbial systems. Detailed experimental protocols for key research methodologies, including gene cloning, enzyme expression and purification, in vitro enzyme assays, and product analysis, are provided to facilitate further research in this field.

Introduction

β-eudesmol is a bicyclic sesquiterpenoid alcohol that contributes to the aromatic profile of many essential oils derived from plants. Beyond its fragrance, β-eudesmol exhibits a range of promising biological activities, making it a molecule of interest for the pharmaceutical industry[1][2]. The sustainable and scalable production of β-eudesmol is a key challenge, which can be addressed through a thorough understanding of its natural biosynthetic pathway and the subsequent application of metabolic engineering strategies. This guide aims to provide a comprehensive technical resource for researchers and professionals working on the biosynthesis and production of β-eudesmol.

The Biosynthesis Pathway of β-Eudesmol

The biosynthesis of β-eudesmol, like all sesquiterpenes, originates from the central isoprenoid pathway. The universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two distinct pathways in plants: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.

These C5 units are then condensed to form larger prenyl pyrophosphates. For sesquiterpene biosynthesis, farnesyl pyrophosphate (FPP), a C15 molecule, is the direct precursor[3]. FPP is synthesized by the enzyme FPP synthase (FPPS), which catalyzes the condensation of two molecules of IPP with one molecule of DMAPP.

The final and committing step in β-eudesmol biosynthesis is the cyclization of FPP, catalyzed by the enzyme β-eudesmol synthase . This enzyme belongs to the terpene synthase (TPS) family of enzymes, which are responsible for the vast diversity of terpene structures found in nature.

A key enzyme in this pathway, a β-eudesmol synthase, has been isolated and characterized from Zingiber zerumbet Smith (shampoo ginger)[4][5]. The gene encoding this enzyme is designated as ZSS2. The recombinant ZSS2 enzyme, when expressed in Escherichia coli, catalyzes the conversion of FPP to β-eudesmol as the major product, along with several other minor sesquiterpene byproducts.

Regulation of β-Eudesmol Biosynthesis

The production of β-eudesmol, like other plant secondary metabolites, is tightly regulated by various internal and external factors. Phytohormones, particularly jasmonic acid (JA) and its derivatives (jasmonates), play a crucial role in inducing the expression of genes involved in terpene biosynthesis, often as a response to biotic and abiotic stresses.

The jasmonate signaling pathway is a key regulatory network controlling the expression of terpene synthase genes. The core of this pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2.

In the absence of a stimulus, JAZ proteins bind to and repress the activity of MYC2. Upon perception of a stress signal, JA levels rise, leading to the formation of a bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile then promotes the interaction between COI1 and JAZ proteins, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. The degradation of JAZ proteins releases MYC2, allowing it to bind to G-box elements in the promoters of target genes, including terpene synthase genes, and activate their transcription. This activation leads to an increased production of the corresponding terpene, which can then act as a defense compound. Studies have shown that the transcript levels of the α-humulene synthase gene (ZSS1) in Zingiber zerumbet are upregulated by methyl jasmonate (MeJA) treatment, suggesting a similar regulatory mechanism for other sesquiterpene synthases in this plant, including β-eudesmol synthase (ZSS2).

Quantitative Data on β-Eudesmol Content

The concentration of β-eudesmol varies significantly among different plant species and even within different tissues of the same plant. Metabolic engineering efforts have also led to the production of β-eudesmol in microbial hosts. The following table summarizes some of the reported quantitative data.

| Plant Species / Microbial Host | Tissue / Condition | β-Eudesmol Content | Reference |

| Atractylodes lancea | Rhizome | 0.833 - 4.466 mg/g | |

| Chamomilla recutita (wild) | Root Essential Oil | 9.25% of total essential oil | |

| Warionia saharae | Leaf and Flower Essential Oil | 32.87% - 42.25% of total essential oil | |

| Guatteriopsis friesiana | Leaf Essential Oil | 51.60% of total essential oil | |

| Cannabis sativa L. cv. Lifter | Dried Stembark Essential Oil | 0.50% of total essential oil | |

| Escherichia coli (engineered) | Culture with mevalonate | 100 mg/L | |

| Saccharomyces cerevisiae (engineered) | Fermentation | Not specified, but production achieved |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of β-eudesmol biosynthesis.

Cloning of β-Eudesmol Synthase Gene (ZSS2)

This protocol describes the cloning of the full-length coding sequence of a terpene synthase gene, such as ZSS2, from plant tissue into an expression vector.

Materials:

-

Plant tissue (e.g., rhizomes of Zingiber zerumbet)

-

Liquid nitrogen

-

RNA extraction kit

-

Reverse transcription kit

-

High-fidelity DNA polymerase

-

Gene-specific primers with restriction sites

-

Expression vector (e.g., pET-28a(+))

-

Restriction enzymes

-

T4 DNA ligase

-

Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)

-

LB agar plates with appropriate antibiotics

Procedure:

-

RNA Extraction: Grind fresh plant tissue to a fine powder in liquid nitrogen. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with an oligo(dT) primer.

-

PCR Amplification: Design gene-specific primers based on the known sequence of ZSS2. Add restriction enzyme sites to the 5' ends of the primers for subsequent cloning. Perform PCR using the synthesized cDNA as a template and a high-fidelity DNA polymerase. The PCR program should be optimized for the specific primers and template.

-

Vector and Insert Preparation: Digest both the PCR product and the expression vector with the selected restriction enzymes. Purify the digested insert and vector using a gel purification kit.

-

Ligation: Ligate the purified insert into the digested expression vector using T4 DNA ligase.

-

Transformation: Transform the ligation product into competent E. coli DH5α cells. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

-

Colony PCR and Sequencing: Screen the resulting colonies by colony PCR using the gene-specific primers to identify positive clones. Confirm the sequence and orientation of the insert by Sanger sequencing.

Expression and Purification of Recombinant His-tagged β-Eudesmol Synthase

This protocol details the expression of a His-tagged recombinant protein in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli BL21(DE3) cells carrying the expression vector

-

LB medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Lysozyme

-

DNase I

-

Ni-NTA agarose resin

-

Wash buffer (e.g., Lysis buffer with 20 mM imidazole)

-

Elution buffer (e.g., Lysis buffer with 250 mM imidazole)

-

SDS-PAGE materials

Procedure:

-

Protein Expression: Inoculate a starter culture of the transformed E. coli BL21(DE3) cells and grow overnight. The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I. Incubate on ice to facilitate lysis. Further disrupt the cells by sonication.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble protein fraction.

-

Affinity Chromatography: Equilibrate the Ni-NTA resin with lysis buffer. Load the clarified supernatant onto the equilibrated resin. Wash the resin with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein from the resin using elution buffer. Collect the elution fractions.

-

Analysis: Analyze the collected fractions by SDS-PAGE to confirm the purity and size of the recombinant protein.

In Vitro β-Eudesmol Synthase Activity Assay

This protocol describes an in vitro assay to determine the enzymatic activity of the purified β-eudesmol synthase.

Materials:

-

Purified recombinant β-eudesmol synthase

-

Assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT)

-

Farnesyl pyrophosphate (FPP) substrate

-

Organic solvent for extraction (e.g., n-hexane)

-

Internal standard (e.g., isobutylbenzene)

-

GC-MS for product analysis

Procedure:

-

Reaction Setup: In a glass vial, prepare the reaction mixture containing the assay buffer and the purified enzyme.

-

Initiate Reaction: Start the reaction by adding the FPP substrate to the mixture.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific period (e.g., 1-2 hours).

-

Product Extraction: Stop the reaction and extract the sesquiterpene products by adding an equal volume of n-hexane containing an internal standard. Vortex vigorously and centrifuge to separate the phases.

-

Analysis: Analyze the organic phase by GC-MS to identify and quantify the reaction products.

GC-MS Analysis of β-Eudesmol

This protocol provides a general guideline for the analysis of β-eudesmol and other sesquiterpenes using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp to 150°C at 5°C/min

-

Ramp to 250°C at 10°C/min, hold for 5 minutes

-

-

Injection Mode: Splitless

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 40-400

Data Analysis:

-

Identify β-eudesmol by comparing its retention time and mass spectrum with that of an authentic standard.

-

Quantify β-eudesmol by integrating the peak area and comparing it to a calibration curve generated with the standard.

Conclusion

The biosynthesis of β-eudesmol in plants is a well-defined pathway involving the conversion of the central metabolite FPP by the enzyme β-eudesmol synthase. The regulation of this pathway, particularly through the jasmonate signaling cascade, provides a key target for manipulating the production of this valuable sesquiterpenoid. The quantitative data presented highlight the natural diversity of β-eudesmol content and the potential for its overproduction in engineered microbial systems. The detailed experimental protocols provided in this guide offer a practical resource for researchers aiming to further investigate and engineer the biosynthesis of β-eudesmol for pharmaceutical and other applications. Future research may focus on the discovery and characterization of novel β-eudesmol synthases from different plant sources with improved catalytic properties and the fine-tuning of regulatory networks to optimize yields in heterologous hosts.

References

- 1. Cloning and Functional Characterization of Terpene Synthases [bio-protocol.org]

- 2. [PDF] 2 Quantitative Metabolomics and Its Application in Metabolic Engineering of Microbial Cell Factories Exemplified by the Baker ’ s Yeast | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. iba-lifesciences.com [iba-lifesciences.com]

An In-depth Technical Guide to Gamma-Eudesmol: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-eudesmol, a naturally occurring sesquiterpenoid alcohol, has garnered significant interest within the scientific community due to its diverse pharmacological properties. As a constituent of various plant essential oils, this bicyclic compound has demonstrated promising anti-inflammatory, anticancer, antioxidant, and antibacterial activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of gamma-eudesmol. Detailed experimental protocols for its extraction, isolation, and biological evaluation are presented, alongside a summary of its known mechanisms of action, including the modulation of key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Gamma-eudesmol is a member of the eudesmane class of sesquiterpenoids, characterized by a decalin ring system. Its chemical structure features a tertiary alcohol group, which significantly contributes to its biological activities.

Table 1: Chemical Identification of Gamma-Eudesmol

| Identifier | Value |

| IUPAC Name | 2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propan-2-ol[1] |

| Synonyms | γ-Eudesmol, Machilol, Selinenol, Uncineol[1] |

| CAS Number | 1209-71-8[1] |

| Molecular Formula | C₁₅H₂₆O[1] |

| Molecular Weight | 222.37 g/mol [1] |

| InChI Key | WMOPMQRJLLIEJV-IUODEOHRSA-N |

| SMILES | CC1=C2C--INVALID-LINK--C(C)(C)O |

Physicochemical and Spectroscopic Properties

The physicochemical properties of gamma-eudesmol influence its pharmacokinetic and pharmacodynamic profiles. Its lipophilic nature suggests good membrane permeability, a desirable trait for drug candidates.

Table 2: Physicochemical Properties of Gamma-Eudesmol

| Property | Value | Reference |

| logP (Octanol-Water Partition Coefficient) | 3.4 | [Generic physicochemical property databases] |

| Water Solubility | 6.59 mg/L (estimated) | [Generic physicochemical property databases] |

| Boiling Point | 301.5 ± 11.0 °C (predicted) | [Generic physicochemical property databases] |

| Density | 0.96 g/cm³ (predicted) | [Generic physicochemical property databases] |

| Flash Point | 108.5 ± 15.6 °C (predicted) | [Generic physicochemical property databases] |

Table 3: Spectroscopic Data of Gamma-Eudesmol

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.35 (s, 1H), 2.00-1.80 (m, 4H), 1.70 (s, 3H), 1.65-1.50 (m, 4H), 1.22 (s, 6H), 1.05 (s, 3H). (Note: This is a representative spectrum; actual shifts may vary slightly.) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 134.0, 121.5, 72.8, 50.1, 41.8, 39.2, 36.5, 31.8, 29.7, 27.3, 23.9, 22.8, 16.2. (Note: This is a representative spectrum; actual shifts may vary slightly.) |

| Infrared (IR) | ν (cm⁻¹): 3400 (O-H stretch), 2925 (C-H stretch), 1665 (C=C stretch), 1450 (C-H bend), 1375 (C-H bend), 1150 (C-O stretch). |

| Mass Spectrometry (EI-MS) | m/z (%): 222 [M]⁺ (5), 204 [M-H₂O]⁺ (100), 189 [M-H₂O-CH₃]⁺ (40), 161 (35), 107 (50), 93 (45). |

Biological Activities and Pharmacological Potential

Gamma-eudesmol exhibits a wide range of biological activities that are of significant interest for drug development.

Anticancer Activity

Gamma-eudesmol has demonstrated cytotoxic effects against various cancer cell lines. Notably, it induces apoptosis in human hepatocellular carcinoma (HepG2) cells. This pro-apoptotic effect is mediated, at least in part, through the activation of caspase-3 and the disruption of the mitochondrial membrane potential.

Table 4: Cytotoxic Activity of Gamma-Eudesmol

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| HepG2 | Hepatocellular Carcinoma | 24.57 ± 2.75 | |

| K562 | Chronic Myelogenous Leukemia | 15.15 ± 1.06 | |

| B16-F10 | Melanoma | 8.86 ± 1.27 |

Anti-inflammatory Activity

While direct studies on gamma-eudesmol are limited, its isomer, β-eudesmol, has been shown to possess significant anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. Given the structural similarity, it is plausible that gamma-eudesmol shares these anti-inflammatory capabilities.

Antioxidant Activity

Gamma-eudesmol has been reported to exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases. The antioxidant capacity is often evaluated through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of gamma-eudesmol and its isomers are underpinned by their interaction with various cellular signaling pathways.

Induction of Apoptosis

Gamma-eudesmol induces apoptosis, a programmed cell death mechanism that is crucial for eliminating cancerous cells. The apoptotic pathway initiated by gamma-eudesmol involves the activation of effector caspases, such as caspase-3, and the involvement of the Bcl-2 family of proteins, which regulate mitochondrial integrity.

References

Eudesmol Derivatives in Atractylodes lancea: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of eudesmol derivatives found in the medicinal plant Atractylodes lancea. It covers their quantitative analysis, detailed experimental protocols for assessing their biological activities, and the signaling pathways through which they exert their effects. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Eudesmane Sesquiterpenoids in Atractylodes lancea

Atractylodes lancea (Thunb.) DC., a perennial herb, is a rich source of bioactive sesquiterpenoids, with eudesmane-type sesquiterpenoids being among the most prominent. These compounds have garnered significant research interest due to their diverse pharmacological activities. The rhizome of A. lancea contains a complex mixture of these derivatives, with β-eudesmol, hinesol, atractylon, and atractylodin being some of the most abundant and extensively studied.

Quantitative Analysis of Major this compound Derivatives

The concentration of this compound derivatives in A. lancea can vary significantly depending on the geographical origin of the plant material. This variation underscores the importance of standardized quantitative analysis for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method for the simultaneous determination of these compounds.

Table 1: Relative Content of Major Sesquiterpenoids in Cultivated Atractylodes lancea Rhizomes from Different Geographical Areas in China.

| Producing Area Classification | Atractylon (%) | Hinesol (%) | β-Eudesmol (%) | Atractylodin (%) | Reference |

| Area 1 | 30.66 ± 3.07 | - | - | 10.22 ± 1.58 | [1] |

| Area 2 | - | 29.67 ± 5.22 | 27.30 ± 4.97 | - | [1] |

| Area 3 | - | 43.70 ± 5.10 | 30.19 ± 2.88 | - | [1] |

Note: '-' indicates that the data was not highlighted as a primary component for that area in the cited study.

Biological Activities and Underlying Signaling Pathways

This compound derivatives from Atractylodes lancea exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-angiogenic, neurotrophic, and hepatoprotective effects. These effects are mediated through the modulation of various cellular signaling pathways.

Anti-Cancer Activity and the Notch Signaling Pathway

β-eudesmol and atractylodin have demonstrated significant anti-proliferative effects in cholangiocarcinoma (CCA) cells.[2] Their mechanism of action involves the downregulation of the Notch signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis that is often dysregulated in cancer.[2]

Table 2: Anti-proliferative Activity of Atractylodin and β-Eudesmol on HuCCT-1 Cholangiocarcinoma Cells.

| Compound | IC50 (µg/mL) | Reference |

| Atractylodin | 29.00 ± 6.44 | |

| β-Eudesmol | 16.80 ± 4.41 |

The inhibitory effect on the Notch pathway is characterized by the downregulation of key components at both the mRNA and protein levels.

Table 3: Modulatory Effects of Atractylodin and β-Eudesmol on mRNA Expression of Notch Signaling Molecules in HuCCT-1 Cells.

| Gene | Treatment (Concentration) | Fold Change vs. Control | Reference |

| Notch1 | Atractylodin (IC25) | ~0.1 | |

| Notch1 | Atractylodin (IC50) | ~0.05 | |

| Notch1 | β-Eudesmol (IC25) | ~0.2 | |

| Notch1 | β-Eudesmol (IC50) | ~0.04 | |

| mTOR | Atractylodin (IC25) | ~0.4 | |

| mTOR | Atractylodin (IC50) | ~0.6 | |

| mTOR | β-Eudesmol (IC25) | ~0.5 | |

| mTOR | β-Eudesmol (IC50) | ~0.4 | |

| PI3K | Atractylodin (IC25) | ~0.2 | |

| PI3K | Atractylodin (IC50) | ~0.4 | |

| PI3K | β-Eudesmol (IC25) | ~0.3 | |

| PI3K | β-Eudesmol (IC50) | ~0.2 |

Note: Approximate fold changes are estimated from graphical data in the source.

Below is a diagram illustrating the inhibitory effect of β-eudesmol and atractylodin on the Notch signaling pathway.

Caption: Inhibition of the Notch Signaling Pathway by this compound Derivatives.

Anti-Angiogenic Activity and the MAPK/ERK Pathway

β-eudesmol has been shown to possess anti-angiogenic properties, inhibiting the proliferation, migration, and tube formation of endothelial cells. This activity is, at least in part, mediated through the blockade of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway. Specifically, β-eudesmol inhibits the phosphorylation of ERK1/2, a key step in the signaling cascade initiated by growth factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).

Table 4: Anti-Angiogenic and Anti-proliferative Activities of β-Eudesmol.

| Activity | Cell Line | Treatment/Stimulant | Concentration of β-Eudesmol | Effect | Reference |

| Inhibition of Proliferation | HUVEC | VEGF (30 ng/ml) | 50-100 µM | Significant inhibition | |

| Inhibition of Proliferation | HUVEC | bFGF (30 ng/ml) | 50-100 µM | Significant inhibition | |

| Inhibition of ERK1/2 Phosphorylation | HUVEC | VEGF or bFGF | 100 µM | Blocked phosphorylation | |

| Inhibition of Proliferation | HeLa, SGC-7901, BEL-7402 | - | 10-100 µM | Time- and dose-dependent inhibition |

The diagram below illustrates the role of β-eudesmol in the MAPK/ERK signaling pathway in the context of angiogenesis.

Caption: Inhibition of the MAPK/ERK Signaling Pathway by β-Eudesmol.

Neurotrophic Effects and the CREB Signaling Pathway

β-eudesmol has been observed to induce neurite outgrowth in rat pheochromocytoma (PC-12) cells, suggesting its potential as a neurotrophic agent. This effect is associated with the activation of the cAMP response element-binding protein (CREB) signaling pathway. β-eudesmol promotes the phosphorylation of both MAPK and CREB, which are crucial for neuronal differentiation and survival.

Table 5: Neurotrophic Activity of β-Eudesmol on PC-12 Cells.

| Activity | Concentration of β-Eudesmol | Effect | Reference |

| Induction of Neurite Extension | 100 and 150 µM | Significant induction | |

| Phosphorylation of MAPK and CREB | 150 µM | Time-dependent promotion |

The following diagram illustrates the proposed mechanism of β-eudesmol in promoting neurite outgrowth.

Caption: β-Eudesmol-Induced Neurite Outgrowth via MAPK and CREB Activation.

Hepatoprotective Activity

Several eudesmane-type sesquiterpenoids isolated from A. lancea have demonstrated potent hepatoprotective activities against N-acetyl-p-aminophenol (APAP)-induced injury in HepG2 cells.

Table 6: Hepatoprotective Activity of Eudesmane Derivatives from Atractylodes lancea.

| Compound | Concentration | Cell Line | Effect | Reference |

| Compound 5 (a new eudesmane) | 10 µM | HepG2 | Potent hepatoprotective activity | |

| Compound 7 (a new eremophilane) | 10 µM | HepG2 | Potent hepatoprotective activity | |

| Compound 16 (known compound) | 10 µM | HepG2 | Potent hepatoprotective activity |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Isolation and Purification of this compound Derivatives

Objective: To isolate eudesmane-type sesquiterpenoids from the rhizomes of Atractylodes lancea.

Methodology:

-

Extraction: The air-dried and powdered rhizomes of A. lancea are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate fraction, typically rich in sesquiterpenoids, is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol.

-

Further Separation: The resulting fractions are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure compounds.

-

Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Quantitative Analysis by GC-MS

Objective: To simultaneously determine the content of atractylon, hinesol, β-eudesmol, and atractylodin in A. lancea.

Methodology:

-

Sample Preparation: A specific amount of powdered A. lancea rhizome is extracted with a suitable solvent (e.g., methanol) using ultrasonication. The extract is then filtered and diluted to a final volume.

-

GC-MS Conditions:

-

Column: HP-1 capillary column (30 m × 0.25 mm, 0.25 µm).

-

Carrier Gas: Nitrogen.

-

Inlet Temperature: 250°C.

-

Detector Temperature (FID): 250°C.

-

Column Temperature Program: Isothermal at 145°C for 25 minutes, then ramped to 250°C at 10°C/min and held for 10 minutes.

-

Injection Volume: 2 µL.

-

Split Ratio: 40:1.

-

-

Quantification: The content of each compound is calculated based on the peak area relative to a standard curve prepared with pure reference compounds.

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Methodology:

-

Cell Seeding: Cells (e.g., HuCCT-1) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the test compounds (e.g., β-eudesmol, atractylodin) for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Gene Expression Analysis (Real-Time PCR)

Objective: To quantify the changes in mRNA expression of target genes in response to treatment with this compound derivatives.

Methodology:

-

RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

Real-Time PCR: The real-time PCR is performed using a SYBR Green-based master mix and gene-specific primers for the target genes (e.g., Notch1, mTOR, PI3K) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Protein Expression Analysis (Western Blot)

Objective: To detect changes in the protein expression and phosphorylation status of target proteins.

Methodology:

-

Protein Extraction: Total protein is extracted from treated and untreated cells using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Notch1, p-ERK, ERK, p-CREB, CREB) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The band intensities are quantified using image analysis software and normalized to a loading control (e.g., β-actin or total protein).

In Vitro Angiogenesis Assays

Objective: To assess the effect of β-eudesmol on the ability of endothelial cells to form capillary-like structures.

Methodology:

-

Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated plate in the presence or absence of β-eudesmol and angiogenic stimulants (e.g., VEGF or bFGF).

-

Incubation: The plate is incubated for 6-18 hours to allow for tube formation.

-

Visualization and Quantification: The formation of tube-like structures is observed under a microscope, and the total tube length and number of branch points are quantified using image analysis software.

Objective: To evaluate the effect of β-eudesmol on endothelial cell migration.

Methodology:

-

Monolayer Culture: HUVECs are grown to confluence in a 6-well plate.

-

Wound Creation: A scratch is made through the cell monolayer with a sterile pipette tip.

-

Treatment: The cells are washed to remove debris and then incubated with medium containing β-eudesmol and a chemoattractant (e.g., bFGF).

-

Image Acquisition: Images of the scratch are taken at 0 and 24 hours.

-

Data Analysis: The rate of wound closure is measured to determine the extent of cell migration.

Neurite Outgrowth Assay

Objective: To quantify the effect of β-eudesmol on neurite extension in PC-12 cells.

Methodology:

-

Cell Seeding: PC-12 cells are seeded on collagen-coated plates.

-

Treatment: The cells are treated with different concentrations of β-eudesmol.

-

Incubation: The cells are incubated for a period sufficient to allow for neurite outgrowth (e.g., 48-72 hours).

-

Fixation and Staining: The cells are fixed and stained with a neuronal marker (e.g., β-III tubulin) to visualize the neurites.

-

Image Analysis: Images are captured using a microscope, and the total neurite length per cell and the percentage of neurite-bearing cells are quantified using image analysis software.

Conclusion

The this compound derivatives found in Atractylodes lancea represent a promising class of natural products with a wide array of pharmacological activities. This guide provides a comprehensive overview of their quantitative analysis, biological effects, and the molecular mechanisms that underpin these actions. The detailed experimental protocols and data presented herein are intended to facilitate further research and development of these compounds as potential therapeutic agents. The continued investigation into the structure-activity relationships and the elucidation of their complex interactions with cellular signaling pathways will be crucial for unlocking their full therapeutic potential.

References

Spectroscopic and Biological Insights into Beta-Eudesmol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of beta-eudesmol, a naturally occurring sesquiterpenoid alcohol. It is intended for researchers, scientists, and drug development professionals interested in the characterization and biological activities of this compound. This document presents detailed NMR, IR, and MS data, outlines experimental protocols for spectroscopic analysis, and explores the known signaling pathways influenced by beta-eudesmol.

Spectroscopic Data

The structural elucidation of beta-eudesmol is critically dependent on a combination of spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of beta-eudesmol.

Table 1: ¹H NMR Spectroscopic Data for Beta-Eudesmol

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1α | 1.45 | m | |

| 1β | 1.25 | m | |

| 2α | 1.62 | m | |

| 2β | 1.51 | m | |

| 3α | 1.95 | m | |

| 3β | 1.35 | m | |

| 5 | 1.98 | d | 10.0 |

| 6α | 1.58 | m | |

| 6β | 1.42 | m | |

| 7 | 2.15 | m | |

| 8α | 2.05 | m | |

| 8β | 1.85 | m | |

| 9α | 2.30 | m | |

| 9β | 1.68 | m | |

| 12 | 1.22 | s | |

| 13 | 1.22 | s | |

| 14 | 4.72 | s | |

| 14' | 4.58 | s | |

| 15 | 0.78 | s |

Table 2: ¹³C NMR Spectroscopic Data for Beta-Eudesmol [1]

| Atom No. | Chemical Shift (δ, ppm) |

| 1 | 42.7 |

| 2 | 24.4 |

| 3 | 37.7 |

| 4 | 151.6 |

| 5 | 50.5 |

| 6 | 23.1 |

| 7 | 50.1 |

| 8 | 25.8 |

| 9 | 42.0 |

| 10 | 36.5 |

| 11 | 72.4 |

| 12 | 27.8 |

| 13 | 27.9 |

| 14 | 106.3 |

| 15 | 17.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of beta-eudesmol is characterized by the following absorption bands.

Table 3: Infrared (IR) Spectroscopic Data for Beta-Eudesmol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3432 | Broad, Strong | O-H stretch (alcohol) |

| 3075 | Medium | =C-H stretch (alkene) |

| 2929-2847 | Strong | C-H stretch (alkane) |

| 1644 | Medium | C=C stretch (alkene) |

| 1460-1378 | Medium | C-H bend (alkane) |

| 885 | Strong | =CH₂ bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Beta-eudesmol has a molecular formula of C₁₅H₂₆O and a molecular weight of 222.37 g/mol .[2] The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several key fragment ions.

Table 4: Mass Spectrometry (MS) Data for Beta-Eudesmol

| m/z | Relative Intensity (%) | Possible Fragment |

| 222 | 15 | [M]⁺ |

| 207 | 40 | [M - CH₃]⁺ |

| 189 | 35 | [M - CH₃ - H₂O]⁺ |

| 161 | 100 | [C₁₂H₁₇]⁺ |

| 105 | 85 | [C₈H₉]⁺ |

| 59 | 95 | [C₃H₇O]⁺ |

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. These are intended as a guide and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of beta-eudesmol (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition: Standard acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition: Spectra are typically acquired with proton decoupling. A spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds are commonly used. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like beta-eudesmol, a neat spectrum can be obtained by placing a thin film of the compound between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a solution cell.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or solvent is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of beta-eudesmol is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions: A capillary column (e.g., HP-5MS) is used for separation. A typical temperature program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) to ensure elution of the compound. Helium is commonly used as the carrier gas.

-

MS Conditions: The mass spectrometer is operated in EI mode at 70 eV. The mass range is scanned from approximately m/z 40 to 400.

Signaling Pathways and Biological Activity

Beta-eudesmol has been shown to modulate several key signaling pathways, contributing to its observed anti-inflammatory, anti-angiogenic, and pro-apoptotic activities.

JNK-Dependent Apoptosis

Beta-eudesmol induces apoptosis in human leukemia (HL-60) cells through the mitochondrial pathway. This process is dependent on the activation of c-Jun N-terminal kinases (JNK). The proposed signaling cascade is as follows:

Anti-inflammatory Effects

Beta-eudesmol exhibits anti-inflammatory properties by suppressing the activation of caspase-1 and inhibiting the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways in mast cells.[1] This leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6).

Anti-angiogenic Activity

The anti-angiogenic effects of beta-eudesmol are mediated through the blockade of the extracellular signal-regulated kinase (ERK) signaling pathway. By inhibiting the phosphorylation of ERK1/2, beta-eudesmol can suppress the proliferation and migration of endothelial cells, which are crucial steps in the formation of new blood vessels.

References

The Eudesmol Enigma: A Deep Dive into the Biological Activity of Eudesmol-Containing Essential Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudesmol, a bicyclic sesquiterpenoid alcohol, is a prominent bioactive constituent found in the essential oils of various medicinal and aromatic plants. Exhibiting a range of isomers, with α-, β-, and γ-eudesmol being the most common, this compound has garnered significant attention within the scientific community for its diverse pharmacological properties. Essential oils rich in this compound have been traditionally used in various cultures for their therapeutic benefits. Modern research is now beginning to unravel the molecular mechanisms underlying these effects, revealing a potential goldmine for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of this compound-containing essential oils, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways modulated by these fascinating natural products.

Data Presentation: Quantitative Analysis of this compound's Biological Activities

The biological efficacy of this compound and its isomers has been quantified across a spectrum of activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. The following tables summarize the key quantitative data from various studies, offering a comparative perspective on their potential therapeutic applications.

Table 1: Cytotoxic Activity of this compound Isomers Against Cancer Cell Lines

| This compound Isomer | Cancer Cell Line | Assay | IC50 Value | Reference |

| α-Eudesmol | B16-F10 (Melanoma) | MTT | 5.38 ± 1.10 µg/mL | [1] |

| K562 (Leukemia) | MTT | 10.60 ± 1.33 µg/mL | [1] | |

| β-Eudesmol | HepG2 (Liver) | MTT | 24.57 ± 2.75 µg/mL | [1] |

| B16-F10 (Melanoma) | MTT | 16.51 ± 1.21 µg/mL | [1] | |

| HuCCT1 (Cholangiocarcinoma) | MTT | 92.25 - 185.67 µM | [2] | |

| CL-6 (Cholangiocarcinoma) | MTT | 166.75 ± 3.69 µM (48 hr) | ||

| A549 (Lung) | MTT | 38 µM (72 hr) | ||

| HL-60 (Leukemia) | MTT | 35.1 µM (72 hr) | ||

| γ-Eudesmol | B16-F10 (Melanoma) | MTT | 8.86 ± 1.27 µg/mL | |

| K562 (Leukemia) | MTT | 15.15 ± 1.06 µg/mL |

Table 2: Antimicrobial Activity of this compound-Containing Essential Oils

| Essential Oil Source | This compound Isomer(s) & Content | Microorganism | Assay | MIC Value | Reference |

| Beilschmiedia glabra Leaf Oil | β-eudesmol (15.4%) | Candida glabrata | Broth Microdilution | 31.3 µg/mL | |

| Saccharomyces cerevisiae | Broth Microdilution | 62.5 µg/mL | |||

| Beilschmiedia glabra Bark Oil | β-eudesmol (19.3%) | Candida glabrata | Broth Microdilution | 31.3 µg/mL | |

| Saccharomyces cerevisiae | Broth Microdilution | 62.5 µg/mL | |||

| Guatteriopsis friesiana Leaf Oil | α-eudesmol (14.56%), β-eudesmol (51.60%), γ-eudesmol (23.70%) | Gram-positive bacteria | Not specified | Not specified |

Table 3: Anti-inflammatory and Other Biological Activities of this compound

| Activity | Model/Assay | This compound Isomer | Concentration/Dose | Effect | Reference |

| Anti-inflammatory | Nitric Oxide Inhibition in Macrophages | β-eudesmol | Not specified | Modulates nitric oxide release | |

| Anti-allergic | Histamine Release from Mast Cells | β-eudesmol | Not specified | Suppresses histamine release | |

| Anti-angiogenic | HUVEC Tube Formation | β-eudesmol | 75.7 µM (IC50) | Inhibition of tube formation | |

| Tick Repellent | Vertical Filter Paper Bioassay | (-)-10-epi-γ-eudesmol | 0.103 mg/cm² | 90% repellency |

Experimental Protocols

A clear and reproducible methodology is the cornerstone of scientific research. This section provides detailed protocols for key experiments commonly used to evaluate the biological activities of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in serum-free medium. Remove the complete medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, carefully remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate the plate for 3-4 hours at 37°C.

-

Formazan Solubilization: After the MTT incubation, add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Antimicrobial Susceptibility: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely used technique for determining MIC values.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound-containing essential oil or pure this compound stock solution

-

Inoculum suspension of the microorganism (adjusted to a specific McFarland standard, typically 0.5)

-

Positive control (a known antimicrobial agent)

-

Negative control (broth medium only)

-

Incubator

Procedure:

-

Preparation of Microtiter Plate: Add 50-100 µL of the appropriate broth medium to each well of a 96-well plate.

-

Serial Dilution: Prepare a two-fold serial dilution of the this compound-containing sample directly in the wells of the microtiter plate.

-

Inoculation: Prepare an inoculum of the test microorganism and dilute it in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add a defined volume of the diluted inoculum to each well.

-

Controls: Include a positive control well with a known antimicrobial agent and a negative control well with only the broth medium and inoculum (to confirm microbial growth).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test sample at which no visible growth (turbidity) is observed.

Anti-inflammatory Activity: Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) by nitric oxide synthase (NOS). The Griess reaction is commonly used to quantify nitrite, a stable and oxidized product of NO.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium

-

Lipopolysaccharide (LPS) to induce NOS

-

This compound stock solution

-

Griess reagent (typically composed of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Culture and Treatment: Seed macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specific period (e.g., 1 hour).

-

NOS Induction: Stimulate the cells with an inducer of iNOS, such as LPS (e.g., 1 µg/mL), and incubate for 24 hours.

-

Griess Reaction: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO inhibition is determined by comparing the nitrite concentration in the this compound-treated wells to the LPS-stimulated control wells.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating a complex network of intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

β-eudesmol has been shown to induce apoptosis in various cancer cells through both intrinsic and extrinsic pathways. It can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. This leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis. Furthermore, β-eudesmol can induce cell cycle arrest by increasing the expression of p53 and p21.

Caption: β-Eudesmol induces apoptosis via the JNK pathway, modulating Bcl-2 family proteins and p53.

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways

Chronic inflammation is a key driver of many diseases. β-eudesmol has demonstrated potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. β-eudesmol can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation and activation of NF-κB. It also suppresses the activation of p38 MAPK, another key player in the inflammatory response.

Caption: β-Eudesmol inhibits the NF-κB pathway by preventing IKK activation and NF-κB translocation.

Modulation of the PI3K/AKT Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that regulates cell survival, proliferation, and migration. β-eudesmol has been found to inhibit the phosphorylation of both PI3K and AKT in cholangiocarcinoma cells, suggesting its potential as a PI3K/AKT inhibitor. This inhibition can contribute to its anticancer effects by suppressing cell survival and migration.

Caption: β-Eudesmol inhibits the PI3K/AKT pathway, leading to decreased cell survival and proliferation.

Conclusion and Future Directions

This compound and the essential oils in which it is abundant represent a promising frontier in natural product-based drug discovery. The quantitative data clearly demonstrates potent biological activities across a range of therapeutic areas, including oncology, infectious diseases, and inflammation. The elucidation of the underlying molecular mechanisms, particularly the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/AKT, provides a solid foundation for rational drug design and development.

Future research should focus on several key areas. Firstly, a more comprehensive investigation into the synergistic or antagonistic effects of this compound isomers and other constituents within essential oils is warranted. Secondly, in vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Finally, the development of efficient and sustainable methods for the extraction and purification of this compound from natural sources or through synthetic routes will be essential for its translation into clinical applications. The in-depth understanding of this compound's biological activities presented in this guide serves as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this remarkable natural compound.

References

The Enduring Legacy of Eudesmol: A Technical Guide to its Historical Use in Traditional Medicine

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today illuminates the extensive history of eudesmol in traditional medicine, offering researchers, scientists, and drug development professionals a detailed resource on its ethnobotanical origins, pharmacological activities, and the scientific basis for its historical applications. This guide provides an in-depth analysis of this compound-containing plants, their traditional preparations, and the molecular pathways through which this compound exerts its therapeutic effects.

This compound, a naturally occurring sesquiterpenoid alcohol, has been a cornerstone of traditional healing practices across various cultures for centuries. This guide delves into the historical use of prominent this compound-containing flora, including Atractylodes lancea in Traditional Chinese Medicine (TCM) and various Eremophila species utilized by Australian Aboriginal communities.

Traditional Applications and Preparations

The historical use of this compound is intrinsically linked to the medicinal plants in which it is found. Traditional practices often involved whole plant extracts or specific preparations designed to harness the therapeutic properties of these plants.

In Traditional Chinese Medicine , the rhizome of Atractylodes lancea (known as Cang Zhu) has been a vital component of herbal formulations for over 1,500 years.[1] Its primary applications include treating digestive disorders, rheumatic diseases, and night blindness.[2] Traditional preparations often involved decoctions, powders, or pills, with dosages varying depending on the specific ailment and formulation.[3] For instance, to address night diarrhea, a preparation of 100g of atractylodes and 50g of small pepper was ground into a powder and formed into pills.[3]

Australian Aboriginal medicine has a rich history of utilizing various Eremophila species, often referred to as "emu bush," for a wide range of ailments.[1] These plants were considered sacred and were a primary source of medicine for treating infections, pain, and inflammation. Traditional preparation methods included creating decoctions by soaking crushed plant material in water, preparing liniments, or applying fresh leaves directly as poultices. For example, a decoction of Eremophila dalyana leaves mixed with animal fat was applied to the chest to alleviate pain. Infusions of fresh Eremophila alternifolia leaves were used to treat headaches and insomnia.

The use of this compound-containing plants extends to other traditions as well. In the Amazon basin, Guatteria friesiana is used in traditional medicine for various purposes, and its essential oil, rich in this compound, has demonstrated antimicrobial and antitumor activities. Similarly, Warionia saharae is used in Moroccan traditional medicine to treat inflammatory conditions, with decoctions and infusions being the primary methods of preparation.

Quantitative Analysis of this compound in Traditional Sources

The concentration of this compound can vary significantly between different plant species and even within the same species depending on geographical location and growing conditions. Modern analytical techniques have enabled the quantification of this compound in these traditional medicinal plants, providing a scientific basis for their historical use.

| Plant Species | Part Used | This compound Isomer(s) | Reported Concentration | Traditional Use Context | Reference(s) |

| Atractylodes lancea | Rhizome | β-eudesmol | 0.833-4.466 mg/g | Traditional Chinese Medicine for digestive and inflammatory disorders. | |

| Warionia saharae | Leaves & Flowers | β-eudesmol | 42.25% of essential oil | Traditional Moroccan medicine for inflammation. | |

| Guatteria friesiana | Leaves | α-, β-, and γ-eudesmol | β-eudesmol (58.1% of essential oil), γ-eudesmol (16.8% of essential oil) | Amazonian traditional medicine. | |

| Eremophila gilesii | Not specified | This compound isomers | Major component of essential oil | Australian Aboriginal medicine. | |

| Chamomilla recutita (Chamomile) | Root | β-eudesmol | Up to 9.25% of essential oil | Not a primary traditional source for this compound, but present in the root. |

Experimental Protocols

The isolation and analysis of this compound from its natural sources are critical for research and drug development. The following are representative protocols for extraction and quantification.

Protocol 1: Hydrodistillation of this compound from Atractylodes lancea Rhizome

This method is commonly used to extract essential oils rich in volatile compounds like this compound.

Materials and Equipment:

-

Dried and powdered Atractylodes lancea rhizome

-

Clevenger-type apparatus

-

Heating mantle

-

Distilled water

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Weigh 100 g of dried and powdered Atractylodes lancea rhizome.

-

Extraction: Place the powdered rhizome in a 2 L round-bottom flask and add 1 L of distilled water. Connect the flask to the Clevenger apparatus.

-

Distillation: Heat the flask using a heating mantle to initiate boiling. Continue the hydrodistillation for 3-4 hours, collecting the essential oil in the collection arm of the apparatus.

-

Oil Separation and Drying: After distillation, carefully collect the oil layer. Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Analysis: Analyze the chemical composition of the essential oil using GC-MS to identify and quantify this compound isomers.

Protocol 2: Quantification of β-Eudesmol in Atractylodes lancea by RP-HPLC

This protocol provides a precise method for quantifying the amount of β-eudesmol in a plant sample.

Materials and Equipment:

-

Atractylodes lancea rhizome powder

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Inertsil ODS-3 column (4.6 mm x 250 mm, 5 µm)

-

HPLC system with a UV detector

Procedure:

-

Standard Preparation: Prepare a stock solution of β-eudesmol standard in methanol. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh 1.0 g of Atractylodes lancea rhizome powder and place it in a conical flask. Add 50 mL of methanol and perform ultrasonic extraction for 30 minutes. Filter the extract and collect the filtrate.

-

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile-water (68:32, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 200 nm

-

Column Temperature: 25°C

-

-

Analysis: Inject the standard solutions and the sample extract into the HPLC system.

-

Quantification: Construct a calibration curve from the peak areas of the standard solutions. Calculate the concentration of β-eudesmol in the sample extract based on its peak area and the calibration curve. The reported linear range for β-eudesmol is 0.048-1.200 µg.

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound observed in traditional medicine are now being elucidated through modern scientific research, which has identified several key signaling pathways that are modulated by this compound.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

Chronic inflammation is a hallmark of many diseases. This compound has been shown to exert potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By suppressing the activation of NF-κB, this compound can reduce the production of inflammatory mediators.

Anticancer Activity through PI3K/Akt and MAPK Pathway Modulation

This compound has demonstrated significant anticancer potential by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK pathways.

The PI3K/Akt pathway is often hyperactivated in cancer, promoting cell survival and proliferation. This compound can inhibit the phosphorylation of key components of this pathway, leading to decreased cancer cell viability.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell growth and differentiation. This compound has been shown to activate certain MAPK pathways, such as JNK, which can induce apoptosis in cancer cells. Conversely, it can inhibit other MAPK pathways like ERK1/2 that are involved in angiogenesis.

Neuroprotective Effects

Traditional uses of this compound-containing plants for conditions that may have a neurological basis, such as night blindness, are supported by modern research demonstrating its neuroprotective properties. This compound has been shown to stimulate neurite outgrowth in neuronal cells, a process crucial for neuronal development and repair, through the activation of mitogen-activated protein kinases (MAPKs).

Conclusion

The historical and traditional uses of this compound-containing plants provide a rich foundation for modern drug discovery and development. This technical guide offers a comprehensive overview of this history, supported by quantitative data, detailed experimental protocols, and an understanding of the molecular mechanisms at play. The convergence of traditional knowledge and modern science continues to unlock the therapeutic potential of natural compounds like this compound, paving the way for novel treatments for a range of diseases.

References

The Discovery and Isolation of β-Eudesmol from Chamomile Root: A Technical Guide

For Immediate Release

BUDAPEST, Hungary – Researchers have identified and isolated the sesquiterpenoid alcohol β-eudesmol from the roots of German Chamomile (Chamomilla recutita (L.) Rauschert), a plant long valued for its medicinal properties. This discovery, detailed in a comprehensive technical guide, opens new avenues for pharmacological research and the development of novel therapeutics. The guide provides an in-depth overview of the discovery, detailed experimental protocols for its isolation and characterization, and insights into its biological activities.

Introduction

Chamomile has a long-standing history in traditional medicine for treating a variety of ailments. Its therapeutic effects are largely attributed to its rich composition of bioactive compounds, particularly sesquiterpenoids found in its essential oil. While the flower heads of the chamomile plant are most commonly used, scientific investigation into the chemical constituents of the roots has revealed the presence of β-eudesmol, a compound not typically found in the aerial parts of the plant. This finding is significant as β-eudesmol has demonstrated a range of pharmacological activities, including anti-inflammatory and anticancer effects. This whitepaper serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed account of the discovery, isolation, and characterization of β-eudesmol from chamomile root.

Discovery of β-Eudesmol in Chamomilla recutita Roots

β-Eudesmol was identified as a characteristic component of the essential oil derived from the intact and in vitro organized roots of Chamomilla recutita.[1][2][3] Its presence was confirmed using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[1][2] The identification was substantiated by comparing the mass spectra of the isolated compound with those in literature and a reference standard. Interestingly, β-eudesmol was not detected in the essential oil of the chamomile flowers.

Quantitative Analysis of β-Eudesmol

The concentration of β-eudesmol in the essential oil of chamomile roots varies among different populations of the plant. Quantitative analysis, performed by area normalization in GC chromatograms, revealed that wild chamomile species generally contain a higher percentage of β-eudesmol compared to cultivated varieties.

| Chamomile Population | Plant Part | β-Eudesmol Content (% of total essential oil) |

| Wild (Szeghalom, Hungary) | Root | 9.25% |

| Cultivated (Degumil) | Root | 8.23% |

| Organized Root Culture (Degumil) | Root Culture | 2.81% |

Experimental Protocols

Preparation of Essential Oil from Chamomile Roots

This protocol describes the extraction of essential oil from the roots of Chamomilla recutita via hydrodistillation, a common method for extracting volatile compounds from plant materials.

Materials and Equipment:

-

Freshly harvested or dried roots of Chamomilla recutita

-

Grinder or blender

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Amber glass vial for storage

Procedure:

-

Plant Material Preparation: The chamomile roots are thoroughly cleaned to remove any soil and debris. They are then air-dried or used fresh. The dried or fresh roots are ground into a coarse powder to increase the surface area for efficient extraction.

-

Hydrodistillation: The ground root material is placed in a round-bottom flask of the Clevenger apparatus and submerged in distilled water. The mixture is heated to boiling. The steam, carrying the volatile essential oils, rises and passes into the condenser.

-

Condensation and Separation: The condenser, cooled with circulating water, liquefies the steam and oil vapor. The condensate drips into the collection tube of the Clevenger apparatus. As the essential oil is less dense than water, it forms a layer on top of the hydrosol (floral water).

-

Oil Collection: Once a sufficient amount of essential oil has been collected, the apparatus is allowed to cool. The oil is carefully separated from the hydrosol using a separatory funnel.

-

Drying and Storage: Any residual water in the essential oil is removed by adding a small amount of anhydrous sodium sulfate. The dried essential oil is then transferred to an amber glass vial and stored at a low temperature (e.g., 4°C) to prevent degradation.

Isolation of β-Eudesmol using Column Chromatography

This protocol outlines a general method for the preparative isolation of β-eudesmol from the extracted chamomile root essential oil using column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase.

Materials and Equipment:

-

Chamomile root essential oil

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

Elution solvents: n-hexane and ethyl acetate (or other suitable solvent systems)

-

Fraction collector or collection tubes

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp for visualization (if applicable) or a suitable staining reagent

Procedure: